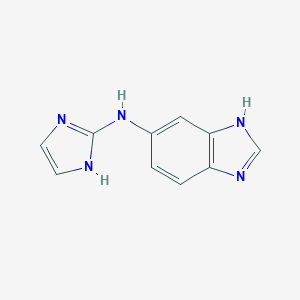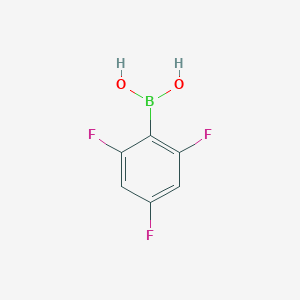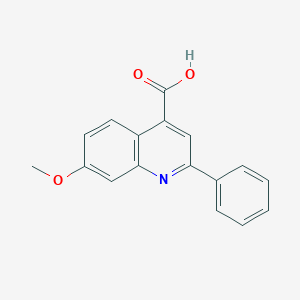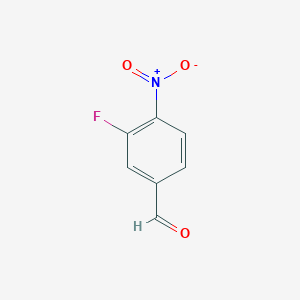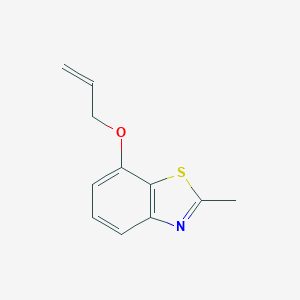
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties and has been extensively studied for its various applications.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- has been extensively studied for its various scientific research applications. It has been found to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been studied for its potential use in the development of new drugs and as a tool for studying biological systems.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways and enzymes involved in oxidative stress and inflammation. It has also been found to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, promote cell survival, and enhance cellular defense mechanisms. It has also been found to modulate the expression of various genes and proteins involved in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- in lab experiments has several advantages and limitations. One of the main advantages is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying various biological systems. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)-. One of the main directions is the development of new drugs based on its unique properties. It is also important to further investigate its mechanism of action and its potential use in the treatment of various diseases. Additionally, more studies are needed to fully understand its toxicity and potential side effects.
Métodos De Síntesis
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- involves the reaction of 5-isopropyl-6-phenylseleno-1,3-dimethyluracil with 1-(2-bromoethyl)-2-hydroxyethane in the presence of potassium carbonate. This reaction leads to the formation of the desired compound in good yield.
Propiedades
Número CAS |
172255-86-6 |
|---|---|
Nombre del producto |
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- |
Fórmula molecular |
C16H20N2O4Se |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-6-phenylselanyl-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O4Se/c1-11(2)13-14(20)17-16(21)18(10-22-9-8-19)15(13)23-12-6-4-3-5-7-12/h3-7,11,19H,8-10H2,1-2H3,(H,17,20,21) |
Clave InChI |
GMOYLIGHZGUCLD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(N(C(=O)NC1=O)COCCO)[Se]C2=CC=CC=C2 |
SMILES canónico |
CC(C)C1=C(N(C(=O)NC1=O)COCCO)[Se]C2=CC=CC=C2 |
Otros números CAS |
172255-86-6 |
Sinónimos |
2,4(1H,3H)-Pyrimidinedione, 1-[(2-hydroxyethoxy)methyl]-5-(1-methyleth yl)-6-(phenylseleno)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




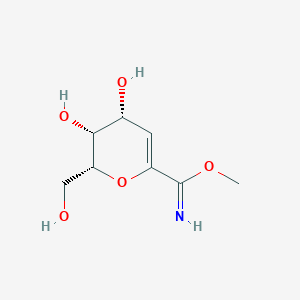
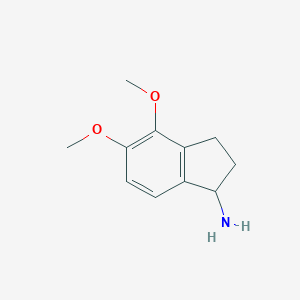



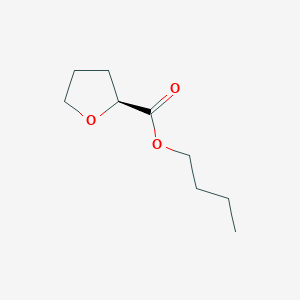
![(2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate](/img/structure/B63242.png)
![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B63243.png)
